5-benzyl-1-(3-nitrophenyl)-1,4,5,7-tetrahydro[1,4]oxazocino[6,7-b]indol-6(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-benzyl-1-(3-nitrophenyl)-1,4,5,7-tetrahydro[1,4]oxazocino[6,7-b]indol-6(3H)-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-1-(3-nitrophenyl)-1,4,5,7-tetrahydro[1,4]oxazocino[6,7-b]indol-6(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core indole structure, followed by the introduction of the benzyl and nitrophenyl groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase efficiency and reduce costs. The use of continuous flow reactors and automated systems can help in achieving consistent quality and higher production rates.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-1-(3-nitrophenyl)-1,4,5,7-tetrahydro[1,4]oxazocino[6,7-b]indol-6(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
5-benzyl-1-(3-nitrophenyl)-1,4,5,7-tetrahydro[1,4]oxazocino[6,7-b]indol-6(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-benzyl-1-(3-nitrophenyl)-1,4,5,7-tetrahydro[1,4]oxazocino[6,7-b]indol-6(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and oxazocine compounds. These compounds share structural similarities but may differ in their functional groups and overall chemical properties.
Uniqueness
The uniqueness of 5-benzyl-1-(3-nitrophenyl)-1,4,5,7-tetrahydro[1,4]oxazocino[6,7-b]indol-6(3H)-one lies in its combination of functional groups, which gives it distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H21N3O4 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
5-benzyl-1-(3-nitrophenyl)-1,3,4,7-tetrahydro-[1,4]oxazocino[6,7-b]indol-6-one |
InChI |
InChI=1S/C25H21N3O4/c29-25-23-22(20-11-4-5-12-21(20)26-23)24(18-9-6-10-19(15-18)28(30)31)32-14-13-27(25)16-17-7-2-1-3-8-17/h1-12,15,24,26H,13-14,16H2 |
InChI Key |
SYPMPHXMMZKFRT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C2=C(C(=O)N1CC3=CC=CC=C3)NC4=CC=CC=C42)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.